![molecular formula C22H21N5O2 B610979 1-(2-hydroxyethyl)-3-[4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)phenyl]-1-phenylurea CAS No. 1219728-20-7](/img/structure/B610979.png)
1-(2-hydroxyethyl)-3-[4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)phenyl]-1-phenylurea
描述
SR7826 是一种有效的、选择性的、口服有效的 LIM 激酶 (LIMK) 抑制剂,专门针对 LIM 激酶 1 (LIMK1),其 IC50 值为 43 纳摩尔 。 LIM 激酶是一种丝氨酸-苏氨酸蛋白激酶,参与各种细胞过程,包括肌动蛋白细胞骨架动力学。 SR7826 在抑制细胞侵袭和迁移方面显示出巨大潜力,使其成为癌症和其他疾病治疗应用中很有希望的候选药物 .
准备方法
合成路线和反应条件
SR7826 是通过一系列涉及双芳基脲衍生物的化学反应合成的。 合成路线通常包括以下步骤 :
双芳基脲的形成: 第一步涉及苯胺衍生物与异氰酸酯反应生成双芳基脲中间体。
环化: 双芳基脲中间体进行环化生成 SR7826 的核心结构。
功能化: 核心结构进一步用各种取代基进行功能化以增强其选择性和效力。
工业生产方法
SR7826 的工业生产涉及放大上述合成路线。 该过程包括优化反应条件、纯化步骤和质量控制措施,以确保高纯度和产量。 该化合物通常以粉末形式生产,纯度 ≥ 98% .
化学反应分析
反应类型
SR7826 经历各种化学反应,包括:
磷酸化抑制: SR7826 抑制 cofilin 的磷酸化,cofilin 是 LIM 激酶的下游靶标.
抑制细胞侵袭和迁移: SR7826 有效地抑制癌细胞的细胞侵袭和迁移.
常见试剂和条件
试剂: 苯胺衍生物、异氰酸酯和其他功能化剂。
条件: 反应通常在受控的温度和压力条件下进行,以确保高产率和纯度。
形成的主要产品
科学研究应用
Janus Kinase Inhibition
One of the primary applications of this compound is as a JAK inhibitor . JAKs are crucial for the signaling pathways of several cytokines and growth factors, making them important targets for treating various inflammatory and autoimmune diseases. Research has shown that compounds in the pyrrolo[2,3-d]pyrimidine class exhibit potent inhibitory activity against JAK2 and Tyk2, with inhibition constants (Ki values) ranging from 1 to 16 nM . This level of potency indicates that these compounds could be effective in managing conditions such as rheumatoid arthritis and psoriasis.
Case Studies
- In Vivo Efficacy : A study demonstrated that a related pyrrolo[2,3-d]pyrimidine compound significantly reduced levels of amyloid-beta in animal models, suggesting potential applications in Alzheimer's disease . While not directly involving the compound , it highlights the therapeutic potential of similar structures.
- Cancer Research : Pyrrolo[2,3-d]pyrimidines have also been investigated for their anticancer properties. A related study indicated that these compounds could inhibit thymidylate synthase, an enzyme critical for DNA synthesis in cancer cells . The inhibition of this enzyme can lead to reduced proliferation of cancer cells.
- Diabetes Treatment : Another application explored the use of related compounds to inhibit key metabolic enzymes involved in fructose metabolism. This approach may offer novel strategies for treating obesity and diabetes by targeting metabolic pathways .
作用机制
SR7826 通过选择性抑制 LIM 激酶 1 (LIMK1) 来发挥作用。 抑制 LIMK1 导致参与肌动蛋白细胞骨架动力学的蛋白质 cofilin 的磷酸化减少 。 cofilin 磷酸化减少导致细胞运动性和侵袭性降低,这使得 SR7826 成为癌症治疗中很有希望的候选药物 。 此外,SR7826 已显示出在阿尔茨海默病模型中增加树突棘密度,表明其在神经退行性疾病研究中的潜力 .
相似化合物的比较
生物活性
1-(2-Hydroxyethyl)-3-[4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)phenyl]-1-phenylurea, also known as SR 7826, is a compound of considerable interest due to its biological activity as a selective inhibitor of LIM kinase (LIMK). This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Chemical Formula : C22H22N4O2
- Molecular Weight : 374.44 g/mol
- CAS Number : 1219728-20-7
SR 7826 acts primarily as a LIMK inhibitor , affecting cellular signaling pathways involved in cell migration and invasion. LIMK plays a crucial role in the phosphorylation of cofilin, a protein that regulates actin dynamics. By inhibiting LIMK, SR 7826 prevents cofilin phosphorylation, thereby disrupting actin filament turnover and cellular motility.
Inhibition Profiles
The compound exhibits selective inhibition against various kinases:
- IC50 for LIMK1 : 43 nM
- IC50 for ROCKI : 5536 nM
- IC50 for ROCKII : 6565 nM
These values indicate that SR 7826 is a potent inhibitor of LIMK while having significantly lower activity against ROCK isoforms, which are also involved in cytoskeletal dynamics .
Antitumor Activity
Research indicates that SR 7826 demonstrates antitumor properties by suppressing the migration and invasion of cancer cells. In vitro studies have shown that treatment with SR 7826 leads to reduced cell motility in prostate cancer cell lines (PC-3), suggesting its potential utility in cancer therapy .
Study on Cellular Mechanisms
A study highlighted the effect of SR 7826 on A7r5 vascular smooth muscle cells, where it inhibited cofilin phosphorylation and subsequently reduced cell migration. This supports the hypothesis that LIMK inhibitors can modulate cellular responses to growth factors and extracellular matrix components .
Comparative Analysis with Other Compounds
In comparison with other pyrrolo[2,3-d]pyrimidine derivatives, SR 7826 showed superior selectivity for LIMK over other kinases. For instance, while other compounds exhibited broader kinase inhibition profiles, SR 7826's focused action on LIMK suggests a more favorable therapeutic window for targeting specific pathways involved in cancer metastasis .
Data Table: Biological Activity Summary
Compound Name | Target Kinase | IC50 (nM) | Biological Activity |
---|---|---|---|
SR 7826 | LIMK1 | 43 | Potent inhibitor |
SR 7826 | ROCKI | 5536 | Weak inhibitor |
SR 7826 | ROCKII | 6565 | Weak inhibitor |
属性
IUPAC Name |
1-(2-hydroxyethyl)-3-[4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)phenyl]-1-phenylurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2/c1-15-13-23-21-19(15)20(24-14-25-21)16-7-9-17(10-8-16)26-22(29)27(11-12-28)18-5-3-2-4-6-18/h2-10,13-14,28H,11-12H2,1H3,(H,26,29)(H,23,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQAGVQVBDHOHRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=NC=NC(=C12)C3=CC=C(C=C3)NC(=O)N(CCO)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of SR7826?
A1: SR7826 acts as a LIM kinase (LIMK) inhibitor. [, , ] LIMKs are enzymes that phosphorylate and inactivate cofilin, a protein responsible for depolymerizing filamentous actin (F-actin). By inhibiting LIMK, SR7826 prevents cofilin phosphorylation, leading to increased cofilin activity and subsequent F-actin depolymerization. This ultimately results in reduced smooth muscle contraction.
Q2: What specific tissues or cell types have been studied in relation to SR7826's effects?
A2: Research has investigated the effects of SR7826 on smooth muscle contraction in various tissues, including:
- Human prostate smooth muscle: SR7826 demonstrated inhibition of contraction in these cells, suggesting potential therapeutic applications for benign prostatic hyperplasia. []
- Human detrusor muscle: Studies indicate that SR7826 can inhibit detrusor contractions, potentially offering a new approach for managing overactive bladder. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。